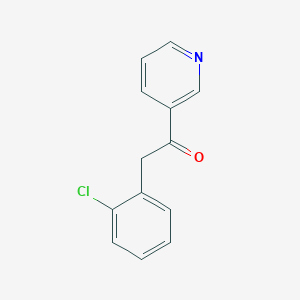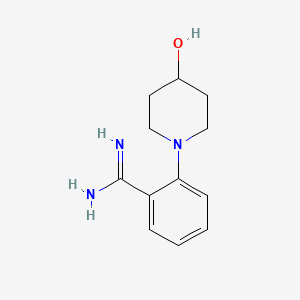
6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its unique structure, which includes a trienyl group attached to a piperidine ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of a trienyl halide with a piperidine derivative under basic conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques, such as column chromatography or recrystallization, are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trienyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF or THF.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including analgesic and cytotoxic activities.
Industry: Utilized in the production of polymer coatings with good dielectric properties for electronics.
Wirkmechanismus
The mechanism of action of 6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, its insecticidal activity is attributed to its ability to interfere with the nervous system of insects, leading to paralysis and death . The exact molecular targets and pathways involved in its therapeutic effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Microconine: N-methyl-2-methyl-3-methoxy-6-(deca-1’,3’,5’-trienyl)piperidine.
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: A compound with a similar trienyl group but different core structure.
Uniqueness
6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol is unique due to its specific combination of a trienyl group and a piperidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H29NO |
|---|---|
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
6-deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C17H29NO/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15(2)18(16)3/h7-12,15-17,19H,4-6,13-14H2,1-3H3 |
InChI-Schlüssel |
ZBJGGLXQNXXXRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC=CC=CC1CCC(C(N1C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)





![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
![1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione](/img/structure/B12442457.png)
![6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B12442459.png)

